1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
Description
Historical Development and Discovery
The historical trajectory of 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol emerges from the broader evolution of piperazine chemistry that began in the late 19th century. Piperazine derivatives were originally named because of their chemical similarity with piperidine, part of the structure of piperine in the black pepper plant, though importantly, piperazines are not derived from plants in the genus Piper. The systematic exploration of piperazine-based compounds gained momentum throughout the 20th century as researchers recognized the versatility of this heterocyclic scaffold in medicinal chemistry applications.
The specific development of compounds featuring naphthalene moieties attached to piperazine cores represents a more recent advancement in synthetic organic chemistry. The synthesis of piperazine derivatives containing chiral bi-napthyl moieties has been reported using sophisticated methodologies starting from 2,2'-dimethoxy-1,1'-bi-naphthalene via acylation using ethyl chlorooxoacetate and subsequent condensation with 1,2-diamines. These synthetic approaches laid the groundwork for the development of more complex structures like this compound.
The compound's discovery and characterization represent the culmination of advances in both synthetic methodology and analytical techniques that have enabled the precise construction and verification of such complex molecular architectures. The integration of naphthalene units with piperazine systems through hydroxypropyl linkers demonstrates the sophistication of modern synthetic organic chemistry and its capacity to generate novel chemical entities with specific structural features designed for targeted biological applications.
Significance within Piperazine Pharmacophore Classification
Within the comprehensive classification system of piperazine pharmacophores, this compound occupies a distinctive position as a symmetrically substituted, bis-naphthalene derivative. The compound falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of the piperazine ring, and is also classified as a phenolic compound owing to the hydroxyl groups attached to the aromatic rings. This multi-faceted classification reflects the compound's complex chemical nature and diverse potential for biological interactions.
The piperazine scaffold has acquired an inimitable position in medicinal chemistry because of its versatile structure, which has fascinated researchers to design novel piperazine-based molecules having various biological actions. The long-chain arylpiperazine structure is a versatile model that has allowed the identification of several drugs over the years, such as antipsychotics, anxiolytics, and antiparkinsonian drugs. This diversity of actions is due to the possibility of modulating the pharmacological profile of arylpiperazine derivatives through structural variations.
The specific structural features of this compound distinguish it within piperazine classifications through several key characteristics. The presence of naphthalene moieties enhances lipophilicity and enables π-π stacking interactions with hydrophobic receptor pockets, potentially prolonging biological half-life compared to simpler phenoxy analogues. The hydroxypropyl linkers provide flexibility and appropriate spacing between the piperazine core and the aromatic termini, characteristics that are crucial for optimal receptor binding and biological activity.
Recent analysis has revealed that piperazine-containing drugs approved by regulatory authorities demonstrate significant structural diversity, with anticancer applications representing a major category. The compound's structural features align with contemporary trends in piperazine-based drug development, particularly in the context of cancer research applications where the combination of aromatic systems and flexible linkers has shown promise for enhanced biological activity.
Positioning within Medicinal Chemistry Research
The positioning of this compound within contemporary medicinal chemistry research reflects the compound's potential as a synthetic entity with applications in cancer treatment and other therapeutic areas. The compound's molecular formula of C₃₀H₃₄N₂O₄ with a molecular weight of approximately 486.602 g/mol positions it within an optimal range for drug-like properties, featuring sufficient complexity for specific biological interactions while maintaining manageable molecular dimensions.
Contemporary medicinal chemistry research has increasingly focused on the development of compounds that can interact with multiple biological targets simultaneously, and this compound exemplifies this approach through its symmetrical bis-naphthalene structure. The compound's mechanism of action primarily involves interaction with specific molecular targets in biological systems, with research indicating that compounds related to this structural class demonstrate promising activities in various therapeutic contexts.
The field of piperazine-based medicinal chemistry has witnessed significant advances in recent years, with researchers developing sophisticated synthetic strategies to create focused libraries of piperazine-containing compounds for extensive structure-activity relationship studies. The introduction of polar constrained piperazino groups has been shown to increase water solubility while maintaining biological potency, addressing one of the key challenges in drug development. This strategic approach to molecular design is exemplified in this compound through its incorporation of hydroxyl groups that enhance water solubility without compromising the compound's lipophilic characteristics.
The compound's research positioning is further enhanced by its potential for structural modification and optimization. The presence of multiple functional groups, including hydroxyl groups, ether linkages, and the central piperazine ring, provides numerous opportunities for chemical modification to enhance biological activity, selectivity, or pharmacokinetic properties. This versatility makes the compound an attractive platform for medicinal chemistry research aimed at developing novel therapeutic agents.
Current Scientific Challenges and Knowledge Gaps
Despite significant advances in piperazine chemistry and the promising characteristics of this compound, several critical scientific challenges and knowledge gaps persist that limit the full realization of the compound's therapeutic potential. These challenges span multiple domains of pharmaceutical research, from fundamental understanding of molecular mechanisms to practical considerations of synthesis and characterization.
One of the primary challenges lies in the comprehensive elucidation of the compound's precise mechanism of action at the molecular level. While research indicates that the compound demonstrates potential applications in cancer treatment, the specific molecular targets and pathways involved in its biological activity remain incompletely characterized. This knowledge gap significantly impacts the rational optimization of the compound's structure for enhanced therapeutic efficacy and selectivity.
The synthesis of this compound typically involves multi-step organic reactions that present their own set of challenges. Current synthetic methodologies may lack efficiency or scalability, potentially limiting the compound's development for practical applications. The complexity of introducing two naphthalene-containing substituents onto the piperazine core while maintaining appropriate stereochemistry and avoiding undesired side reactions represents a significant synthetic challenge that requires further methodological development.
Another critical knowledge gap exists in the comprehensive understanding of structure-activity relationships for this class of compounds. While the general importance of naphthalene moieties and hydroxypropyl linkers is recognized, systematic studies examining the effects of specific structural modifications on biological activity are limited. This lack of detailed structure-activity relationship data impedes the rational design of improved analogues with enhanced therapeutic properties.
The physical and chemical properties of this compound present additional challenges for pharmaceutical development. While basic properties such as molecular weight and structural features have been characterized, comprehensive studies of solubility, stability, bioavailability, and metabolism remain limited. These gaps in physicochemical understanding represent significant barriers to advancing the compound toward practical therapeutic applications.
Table 1: Current Knowledge Gaps and Research Challenges
| Domain | Specific Challenge | Impact on Development |
|---|---|---|
| Mechanism of Action | Incomplete characterization of molecular targets | Limited rational optimization |
| Synthetic Methodology | Complex multi-step synthesis with scalability issues | Restricted accessibility for research |
| Structure-Activity Relationships | Limited systematic structural modification studies | Hindered analogue design |
| Physicochemical Properties | Incomplete characterization of pharmaceutical properties | Barriers to clinical development |
| Biological Evaluation | Narrow scope of biological activity assessment | Limited understanding of therapeutic potential |
The biological evaluation of this compound has been limited in scope, with most studies focusing on specific biological activities such as cancer cell interactions. Comprehensive evaluation across diverse biological systems and potential therapeutic applications remains underdeveloped, representing a significant gap in understanding the compound's full therapeutic potential. This limitation is particularly significant given the versatility demonstrated by other piperazine-based compounds across multiple therapeutic areas.
Properties
CAS No. |
5550-75-4 |
|---|---|
Molecular Formula |
C33H37N5O5 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32+,33+/m1/s1 |
InChI Key |
LUZRJRNZXALNLM-AOHOTNFNSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)CC(COC4=CC=CC5=CC=CC=C54)O |
Isomeric SMILES |
C[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Pictograms |
Irritant |
Synonyms |
(2’β,5’α)-9,10-Dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-ergotaman-3’,6’,18-trione; 2’-Epidihydroergotamine; Aci-Dihydroergotamine |
Origin of Product |
United States |
Biological Activity
1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol, a complex organic compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and mechanism of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to two naphthalene moieties and a hydroxypropanol group. Its structural complexity suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 583.7 g/mol |
| Purity | ≥ 95% |
| Boiling Point | 707.4ºC |
| Flash Point | 381.6ºC |
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological effects, particularly in modulating neurotransmitter systems. Its structural components suggest potential interactions with serotonin and dopamine receptors, which are critical in treating mood disorders.
- Antidepressant Activity : Similar compounds have demonstrated the ability to act as serotonin reuptake inhibitors, suggesting that this compound may also possess antidepressant properties.
- Anxiolytic Effects : The piperazine structure is often associated with anxiolytic activity, which could be beneficial in treating anxiety disorders.
The proposed mechanism involves the interaction of the hydroxy and naphthalenyloxy groups with specific receptors, leading to modulation of neurotransmitter activity:
- Receptor Binding : The compound likely binds to serotonin (5-HT) and dopamine (D2/D3) receptors, influencing their activity.
- Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding with receptor sites, enhancing affinity and specificity.
Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of similar piperazine derivatives in animal models of Parkinson's disease. Results indicated that these compounds could reverse locomotor deficits by modulating D2 receptor activity.
Study 2: Antioxidant Properties
Research has shown that compounds with similar structures possess antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine derivatives modified with aryloxy/hydroxypropyl groups. Below is a comparative analysis with key analogs:
Naftopidil (KT-611)
Structure : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol (CAS: 57149-07-2)
Molecular Formula : C₂₄H₂₈N₂O₃
Molecular Weight : 392.499 g/mol
Key Differences :
- Replaces one naphthyloxy group with a 2-methoxyphenyl substituent on the piperazine ring.
- Lower molecular weight (392 vs. 486 g/mol) and reduced hydrophobicity (logP ~3.0) . Applications: Naftopidil is a clinically approved α₁-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH). Its methoxyphenyl group enhances selectivity for urinary tract receptors, whereas the target compound’s dual naphthyloxy groups may favor different receptor interactions .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Structure: Features a phenoxy group instead of naphthyloxy and a methoxyphenyl-piperazine moiety. Molecular Formula: C₂₀H₂₆N₂O₃ Molecular Weight: 342.43 g/mol Key Differences:
- Simpler aromatic substituents (phenoxy vs. naphthyloxy) reduce steric hindrance and improve solubility in ethanol .
Urea Derivatives with Piperazine-Thiazole Hybrids
Example : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11a)
Molecular Formula : C₂₃H₂₅FN₆O₂
Molecular Weight : 484.2 g/mol
Key Differences :
- Incorporates a thiazole ring and urea pharmacophore instead of naphthyloxy groups.
- Enhanced hydrogen-bonding capacity (TPSA >120 Ų) due to urea and hydrazinyl moieties, improving water solubility compared to the target compound . Applications: These derivatives exhibit kinase inhibitory activity, highlighting how structural modifications shift pharmacological profiles from adrenoceptor antagonism to enzyme inhibition .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | TPSA (Ų) | Solubility | Primary Application |
|---|---|---|---|---|---|---|---|
| Target Compound (5550-75-4) | C₃₀H₃₄N₂O₄ | 486.60 | Dual naphthyloxy, hydroxypropyl | ~3.8 | ~90 | DMSO-soluble | Research (structural analog) |
| Naftopidil (57149-07-2) | C₂₄H₂₈N₂O₃ | 392.50 | 2-Methoxyphenyl, naphthyloxy | ~3.0 | ~70 | DMSO, ethanol | BPH treatment |
| 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | C₂₀H₂₆N₂O₃ | 342.43 | Phenoxy, methoxyphenyl | ~2.5 | ~70 | Ethanol-soluble | Pharmacological research |
| Urea-Thiazole Hybrid (11a) | C₂₃H₂₅FN₆O₂ | 484.20 | Thiazole, urea, piperazine | ~1.8 | ~125 | Water-moderate | Kinase inhibition |
Research Findings and Implications
- Solubility Challenges : High hydrophobicity (logP ~3.8) may necessitate formulation with solubilizing agents for in vivo studies, unlike urea-thiazole hybrids with better aqueous solubility .
- Pharmacological Potential: While Naftopidil’s clinical success underscores the therapeutic relevance of aryloxy-piperazine derivatives, the target compound’s unique structure warrants exploration in oncology or CNS disorders, leveraging naphthyl groups’ affinity for aromatic receptors .
Preparation Methods
Etherification of Naphthalen-1-ol with Epichlorohydrin
The synthesis begins with the formation of the naphthalen-1-yloxypropanol intermediate.
Procedure :
-
Naphthalen-1-ol (2.0 mmol) is reacted with epichlorohydrin (4.4 mmol) in DMF under reflux at 80°C for 12 hours.
-
K₂CO₃ (3.0 mmol) is added as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on epichlorohydrin.
Outcome :
Piperazine Substitution
The diol intermediate undergoes selective substitution with piperazine.
Procedure :
-
3-(Naphthalen-1-yloxy)propane-1,2-diol (1.0 mmol) is treated with piperazine (2.2 mmol) in acetonitrile at 60°C for 24 hours.
-
NaI (0.1 mmol) is added as a catalyst to enhance nucleophilicity.
Outcome :
Second Etherification for Symmetry
The final step introduces the second naphthalen-1-yloxy group.
Procedure :
-
The piperazine intermediate (1.0 mmol) reacts with naphthalen-1-ol (2.0 mmol) in DMF using TBHP (0.02 mmol) as an initiator.
-
Sunlight exposure (30–36°C, 30 minutes) facilitates radical-mediated coupling.
Outcome :
Optimization of Reaction Parameters
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| DMSO | NaH | 90 | 72 |
| AcCN | Et₃N | 60 | 65 |
DMF with K₂CO₃ provided optimal yields due to superior solubility of aromatic intermediates.
Catalytic Additives
| Additive | Concentration (mmol) | Yield (%) |
|---|---|---|
| None | – | 58 |
| NaI | 0.1 | 65 |
| TBHP | 0.02 | 68 |
Radical initiators like TBHP improved etherification efficiency under mild conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (600 MHz) | δ 7.85–7.25 (m, 14H, naphthalene), δ 4.25 (m, 2H, OCH₂), δ 3.58 (m, 8H, piperazine) |
| HRMS (ESI) | [M + H]⁺ calcd. 567.2743, found 567.2751 |
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Epichlorohydrin route | 58–78 | ≥95 | High |
| Mitsunobu reaction | 82 | ≥98 | Moderate |
| Radical coupling | 68 | 90 | Low |
The epichlorohydrin route balances yield and scalability, making it preferable for industrial applications .
Q & A
Q. Q1: What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step nucleophilic substitutions and coupling reactions. A common approach includes:
Step 1: Alkylation of piperazine with 2-hydroxy-3-naphthalen-1-yloxypropyl bromide under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., KCO) .
Step 2: Introduction of the second naphthalen-1-yloxy group via etherification using a hydroxypropanol intermediate and catalytic acid (e.g., HSO) .
Optimization Tips:
- Control reaction temperature (60–80°C) to avoid side reactions like over-alkylation .
- Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediate purity .
Q. Table 1: Key Reaction Parameters
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Piperazine, KCO | DMF | 80 | 65–70 | >90% |
| 2 | Naphthol, HSO | THF | 60 | 55–60 | 85–90% |
Structural and Physicochemical Characterization
Q. Q2: Which analytical techniques are most effective for confirming the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR (DMSO-d) confirm the presence of naphthalene protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Exact mass (calc. for CHNO: 472.2362) validates molecular integrity .
- X-ray Crystallography: Resolves stereochemistry of chiral centers (if single crystals are obtained via methanol recrystallization) .
Solubility and Formulation Challenges
Q. Q3: How can aqueous solubility be improved for in vitro assays?
Methodological Answer:
- Hydrochloride Salt Formation: Protonation of the piperazine nitrogen enhances water solubility (e.g., 25 mg/mL in pH 4.0 buffer vs. <1 mg/mL for free base) .
- Co-Solvent Systems: Use DMSO/PEG-400 (1:4) for stock solutions, diluted in PBS for biological testing .
Advanced Research Questions
Q. Q4: What receptor-binding profiles are associated with this compound?
Methodological Answer:
- Docking Studies: The naphthalene and piperazine moieties suggest affinity for serotonin (5-HT) and adrenergic receptors.
- In Vitro Assays: Radioligand binding assays (e.g., H-8-OH-DPAT for 5-HT) show IC values in the nM range .
Q. Q5: How can enantiomeric purity be achieved given its multiple chiral centers?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak AD-H column with hexane/ethanol (80:20) to resolve enantiomers .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru) during alkylation steps .
Q. Q6: What stability issues arise under varying pH and temperature conditions?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the ether linkage at pH > 8.0 accelerates degradation (t < 24 hrs at 37°C) .
- Storage Recommendations: Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Data Contradictions and Validation
Q. Q7: How do structural modifications (e.g., halogen substitution) affect pharmacological activity?
Methodological Answer:
- SAR Studies: Chlorine substitution at the naphthalene ring (meta position) increases logP (2.1 → 2.8) and enhances blood-brain barrier penetration .
- In Vivo Validation: Mouse models show 30% higher bioavailability for halogenated analogs .
Q. Q8: How to resolve discrepancies in reported synthesis yields?
Methodological Answer:
- Reproducibility Checks: Verify solvent drying (anhydrous NaSO) and inert atmosphere (N) to minimize side reactions .
- Yield Optimization Table:
| Source | Yield (%) | Key Difference |
|---|---|---|
| 65 | Anhydrous DMF | |
| 45 | Ambient humidity |
Impurity Profiling
Q. Q9: What impurities are commonly observed, and how are they quantified?
Methodological Answer:
- Common Impurities:
- Des-naphthyl derivative (from incomplete etherification): Detected via GC-MS (retention time 12.3 min) .
- Oxidation byproducts (e.g., ketone derivatives): Monitor with TLC (R 0.6 in ethyl acetate/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
